Cerium sulfate

Catalog No.
S596535
CAS No.
13454-94-9
M.F
CeH2O4S
M. Wt
238.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerium sulfate

CAS Number

13454-94-9

Product Name

Cerium sulfate

IUPAC Name

cerium;sulfuric acid

Molecular Formula

CeH2O4S

Molecular Weight

238.20 g/mol

InChI

InChI=1S/Ce.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)

InChI Key

RWACICCRNCPMDT-UHFFFAOYSA-N

SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3]

Synonyms

Ce(SO4)2, cerium (IV) sulfate, cerium sulfate, cerium(IV) sulfate

Canonical SMILES

OS(=O)(=O)O.[Ce]

The exact mass of the compound Cerium sulfate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfuric Acids - Sulfates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cerium(III) sulfate (CAS 13454-94-9) is a highly water-soluble rare-earth salt primarily utilized as a precursor for advanced catalytic materials, specialized ceramics, and industrial redox reagents. Unlike most transition metal and rare-earth salts, it exhibits a distinct inverse solubility profile, becoming less soluble as the temperature of the aqueous solution increases [1]. In industrial and laboratory procurement, this compound is highly valued for its clean thermal decomposition into high-surface-area cerium oxide (CeO2) and its role as the stable, non-oxidizing precursor for the electrolytic generation of Cerium(IV) sulfate [2]. Furthermore, its specific sulfate counterion (SO4^2-) provides critical structural templating effects during the hydrothermal synthesis of morphology-controlled nanoceria, making it an irreplaceable starting material for tailored catalyst production [3].

Substituting Cerium(III) sulfate with more common alternatives like Cerium(III) nitrate or Cerium(III) chloride fundamentally alters process chemistry and downstream material performance, often leading to product failure. In catalyst manufacturing, chloride precursors leave halide residues that can severely poison the active sites of fluid catalytic cracking (FCC) and emission-control systems, whereas the sulfate decomposes cleanly into volatile sulfur oxides and pure CeO2 [1]. During nanoparticle synthesis, substituting sulfate with nitrate shifts the thermodynamic growth regime, converting the desired polyhedral or rod-like CeO2 morphologies into nanocubes due to differing counterion adsorption energies on the crystal facets [2]. Finally, generic substitutes lack the inverse solubility behavior of Cerium(III) sulfate, eliminating the ability to use cost-effective temperature-swing crystallization for high-purity rare-earth separations [3].

Inverse Solubility for Temperature-Driven Purification

Cerium(III) sulfate demonstrates a rare inverse solubility profile, with solubility reaching approximately 10.1 g/100 mL at 0 °C but decreasing significantly as the aqueous solution is heated[1]. In contrast, Cerium(III) nitrate exhibits a standard positive solubility coefficient, becoming highly soluble in hot water. This allows Cerium(III) sulfate to be selectively precipitated and purified from mixed rare-earth streams using simple thermal gradients (heating the solution) rather than requiring the addition of chemical antisolvents .

Evidence DimensionSolubility response to temperature increase
Target Compound DataSolubility decreases (inverse solubility)
Comparator Or BaselineCerium(III) nitrate (Solubility increases)
Quantified DifferenceEnables antisolvent-free thermal precipitation
ConditionsAqueous solution, 0 °C to 100 °C

Allows buyers to implement low-cost, high-purity temperature-swing crystallization without introducing contaminating precipitation reagents.

Halide-Free Thermal Decomposition for Catalyst Manufacturing

When calcined at temperatures between 700 °C and 1000 °C, Cerium(III) sulfate decomposes entirely into cerium dioxide (CeO2) and volatile sulfur oxides (SO2/SO3), leaving no solid residue [1]. When Cerium(III) chloride is used as a precursor, residual chloride ions often remain trapped in the CeO2 lattice or on the surface. Because halides are known poisons for the active sites in fluid catalytic cracking (FCC) and automotive three-way catalysts, the sulfate precursor provides a superior route to pristine, high-oxygen-storage-capacity (OSC) ceria [2].

Evidence DimensionResidue after high-temperature calcination
Target Compound DataVolatile SOx leaving pure CeO2
Comparator Or BaselineCerium(III) chloride (Leaves catalytic-poisoning Cl- residues)
Quantified DifferenceElimination of halide poisoning risks
ConditionsCalcination at 700–1000 °C in air

Critical for procuring a precursor that yields highly active, long-lasting CeO2 catalysts for emission control and petrochemical refining.

Counterion-Directed Nanoparticle Morphology Control

The choice of cerium salt counterion dictates the final morphology of hydrothermally synthesized CeO2 nanoparticles. While Cerium(III) nitrate strongly favors the formation of CeO2 nanocubes due to the specific adsorption energy of NO3- on crystal facets, the use of Cerium(III) sulfate alters the growth kinetics, enabling the stabilization of different exposed planes and oxygen vacancy concentrations [1]. This counterion effect means that substituting sulfate with nitrate or chloride will result in nanoparticles with fundamentally different surface chemistries and catalytic activities [2].

Evidence DimensionNanoparticle morphology and facet exposure
Target Compound DataSulfate counterion (Modulates specific polyhedral/rod growth and vacancy defects)
Comparator Or BaselineNitrate counterion (Drives formation of (100)-exposed nanocubes)
Quantified DifferenceFundamentally alters exposed catalytic facets
ConditionsHydrothermal synthesis of CeO2 nanoparticles

Essential for researchers and manufacturers who require precise control over the crystal facets and defect density of nanoceria for targeted catalytic reactions.

Stability and Efficiency as a Cerium(IV) Electrolytic Precursor

Cerium(IV) sulfate is a powerful and widely used industrial oxidant, but it is highly reactive and challenging to store long-term. Cerium(III) sulfate provides a shelf-stable, non-oxidizing alternative that can be quantitatively converted to Cerium(IV) sulfate via forced-circulation electrolytic oxidation in dilute sulfuric acid [1]. Compared to purchasing pre-made Cerium(IV) solutions, procuring Cerium(III) sulfate allows facilities to generate the active Ce(IV) etchant on-demand, maintaining high current efficiencies and avoiding the degradation associated with storing strong oxidants[2].

Evidence DimensionStorage stability and on-demand reactivity
Target Compound DataStable Ce(III) state, high electrolytic conversion to Ce(IV)
Comparator Or BaselinePre-made Cerium(IV) sulfate (Reactive, prone to degradation during storage)
Quantified DifferenceEnables stable transport and on-site generation
ConditionsElectrolytic cell with forced circulation in aqueous sulfuric acid

Provides a safer, more stable procurement strategy for industrial plants requiring large volumes of Cerium(IV) oxidants for etching or chemical synthesis.

On-Demand Generation of Cerium(IV) Oxidants and Etchants

Facilities requiring large volumes of Cerium(IV) sulfate for microelectronics etching or redox titrations should procure Cerium(III) sulfate. It serves as a shelf-stable precursor that can be electrolytically oxidized on-site, bypassing the storage and degradation issues of pre-made Cerium(IV) solutions [1].

Halide-Free Manufacturing of FCC and Three-Way Catalysts

For the production of high-surface-area cerium oxide (CeO2) used in fluid catalytic cracking and automotive emission control, Cerium(III) sulfate is the preferred precursor. Its clean thermal decomposition prevents the halide poisoning of active catalytic sites that occurs when using cerium chloride[2].

Temperature-Swing Purification of Rare Earths

Industrial separation workflows can leverage the inverse solubility of Cerium(III) sulfate to achieve high-purity crystallization simply by heating the aqueous solution, eliminating the need for complex chemical antisolvents[3].

Morphology-Controlled Synthesis of Catalytic Nanoceria

Materials scientists synthesizing CeO2 nanoparticles must select Cerium(III) sulfate when targeting specific polyhedral or rod-like morphologies, as the sulfate counterion directs crystal facet exposure differently than nitrate or chloride precursors [4].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

237.87283 g/mol

Monoisotopic Mass

237.87283 g/mol

Heavy Atom Count

6

UNII

0VF70O14R1

Related CAS

24670-27-7

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24670-27-7
13454-94-9

Wikipedia

Cerous sulfate
Cerium(III) sulfate

General Manufacturing Information

Sulfuric acid, cerium(3+) salt (3:2): ACTIVE
Sulfuric acid, cerium salt (1:?): ACTIVE

Dates

Last modified: 08-15-2023

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